Selective CYP1A2 Inhibition: A >150-Fold Difference in Potency vs. Other P450 Isoforms
Obtusifolin acts as a potent and selective inhibitor of the CYP1A2 enzyme. A direct head-to-head comparison of its inhibitory effects on nine cytochrome P450 isoforms in human liver microsomes (HLMs) revealed an IC50 of 0.19 ± 0.01 µM for CYP1A2. In contrast, its inhibitory effect on other major P450s was negligible, with IC50 values greater than 28.6 µM for CYP2C9 and greater than 50 µM for CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A [1]. This indicates an over 150-fold higher potency for CYP1A2 compared to the next most sensitive isoform. This high selectivity is a key differentiator from other anthraquinones like emodin, which is known to inhibit multiple P450 isoforms including CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [2].
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2: 0.19 ± 0.01 µM |
| Comparator Or Baseline | CYP2C9: 28.64 ± 6.98 µM; CYP2C8: 31.44 ± 9.85 µM; CYP2A6/B6/C19/D6/E1/3A: all > 50 µM |
| Quantified Difference | >150-fold selectivity for CYP1A2 over CYP2C9; >263-fold selectivity over CYP2A6/B6/C19/D6/E1/3A |
| Conditions | Human liver microsomes (HLMs) assay |
Why This Matters
For studies on drug metabolism, herb-drug interactions, or chemoprevention, obtusifolin provides a uniquely selective tool to probe CYP1A2 function without confounding off-target P450 effects, unlike the pan-inhibitor emodin.
- [1] Park, E. J., Kim, Y. W., Kim, H. J., & Lee, S. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. *Pharmaceutics*, 14(12), 2683. View Source
- [2] Tang, J. C., Yang, H., Song, X. Y., Song, X. H., Yan, S. L., & Wang, G. J. (2007). Inhibition of cytochrome P450 enzymes by anthraquinone derivatives from rhubarb and their structure-activity relationship. *European Journal of Pharmacology*, 558(1-3), 173-179. View Source
